2-Phenylimidazo[1,2-a]pyridine
Overview
Description
2-Phenylimidazo[1,2-a]pyridine is a compound with the molecular formula C13H10N2 . It is a member of the class of imidazopyridines . The compound is highly crystalline and has a molecular weight of 194.23 g/mol .
Synthesis Analysis
The synthesis of this compound has been described in several studies. A straightforward synthesis involves the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position . The product is obtained in moderate to high yield . Another method involves a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines with a yield of up to 96% .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring . The InChI string representation of the molecule is InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H
.
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, a CuX-mediated regioselective halogenation reaction of this compound in the presence of oxygen has been reported . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.23 g/mol, an XLogP3-AA of 3.4, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, an exact mass of 194.084398327 g/mol, a monoisotopic mass of 194.084398327 g/mol, a topological polar surface area of 17.3 Ų, a heavy atom count of 15, a formal charge of 0, and a complexity of 211 .
Scientific Research Applications
Synthesis Techniques : 2-Phenylimidazo[1,2-a]pyridines can be synthesized from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, offering excellent yields (Le, Xie, & Xu, 2012).
Educational Application in Medicinal Chemistry : Its straightforward synthesis makes 2-Phenylimidazo[1,2-a]pyridine a valuable tool in teaching students about the preparation of bridged N-heterocycles (Santaniello, Price, & Murray, 2017).
Pharmacological Properties : Certain derivatives, such as this compound-3-carboxylic esters, acids, and amides, exhibit anti-inflammatory and analgesic properties, with some demonstrating notable effectiveness (Di Chiacchio et al., 1998).
Green Chemistry Applications : Microwave-assisted synthesis of 2-Phenylimidazo[1,2-a]pyridines has been developed, which is efficient and environmentally friendly (Jadhav et al., 2017).
X-Ray Structural Analysis : Studies on the crystal structures and charge distributions of this compound and related salts have provided insights into their geometrical and electronic properties (Tafeenko, Paseshnichenko, & Schenk, 1996).
Catalysis Research : Efficient methods for C-3 functionalization of this compound using copper catalysis have been developed, highlighting its potential in synthetic chemistry (Park & Jun, 2017).
Cancer Research : Certain imidazo[1,2-a]pyridine derivatives, such as selenylated compounds, have shown promising activity against breast cancer cells, indicating potential applications in chemotherapy (Almeida et al., 2018).
Fluorescent Properties : Studies on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds have revealed their potential as biomarkers and photochemical sensors (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).
Alzheimer’s Disease Imaging : Fluorinated imidazo[1,2-a]pyridine derivatives have been explored as agents for imaging β-amyloid in Alzheimer’s disease (Zeng, Southerland, Voll, Votaw, Williams, Ciliax, Levey, & Goodman, 2006).
Mechanism of Action
Target of Action
The primary target of 2-Phenylimidazo[1,2-a]pyridine is β-amyloid (Aβ) plaques in Alzheimer’s disease (AD) . These plaques are aggregates of proteins that form in the spaces between nerve cells and are a hallmark of AD .
Mode of Action
This compound interacts with its targets through binding experiments in vitro . The compound has been shown to selectively label Aβ-plaques in brain tissue . This interaction results in changes that can be visualized through imaging, aiding in the diagnosis and study of AD .
Biochemical Pathways
The compound’s ability to bind to aβ plaques suggests it may influence the aggregation of these proteins
Pharmacokinetics
Studies have shown that the compound demonstrates good in vivo stability . This stability suggests that the compound may have suitable bioavailability for its intended use as an imaging agent .
Result of Action
The primary result of this compound’s action is its ability to label Aβ plaques in the brain tissue of an AD mouse model . This labeling allows for the non-invasive imaging of these plaques, providing a valuable tool for the study and diagnosis of AD .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits stronger luminescence in the solid state compared to in organic solutions . This suggests that the compound’s action, efficacy, and stability may be influenced by its physical state
Future Directions
Future research directions could involve further exploration of the biological applications of 2-Phenylimidazo[1,2-a]pyridine and its derivatives, given their broad range of pharmacological properties . Additionally, the development of more efficient and eco-friendly synthesis methods could be another area of focus .
Biochemical Analysis
Biochemical Properties
2-Phenylimidazo[1,2-a]pyridine interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context. For example, it has been shown to interact with β-amyloid (Aβ) in Alzheimer’s disease (AD) and has been used as a probe for in vitro studies .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWCFCNNGUJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276799 | |
Record name | 2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-21-9 | |
Record name | 4105-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylimidazo[1,2-a]pyridine?
A1: The molecular formula of this compound is C13H10N2, and its molecular weight is 194.23 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
Q3: Is this compound thermally stable?
A3: While the unsubstituted PIP is liquid at room temperature, introducing substituents like phenyl or methyl groups at specific positions (e.g., 2-phenyl, 7-methyl) significantly enhances thermal stability, yielding solid compounds with melting points ranging from 55°C to 190°C. []
Q4: Can this compound derivatives act as ligands in transition-metal catalysis?
A4: Yes, PIP derivatives have been successfully employed as ligands in various transition metal-catalyzed reactions, showcasing their versatility in organic synthesis. [, , , ]
- Rhodium Catalysis: Rh(III)-catalyzed C-H activation of PIP with alkynes enables the synthesis of diverse fused N-heterocycles. [] The regioselectivity of this coupling can be influenced by the choice of oxidant, leading to either naphtho[1',2':4,5]imidazo[1,2-a]pyridines or fused isoquinolinium salts. []
- Iridium Catalysis: Ir(III) complexes, in conjunction with α-diazo esters, catalyze carbocyclization reactions with PIP, showcasing complementary reactivity compared to their rhodium counterparts. []
- Ruthenium Catalysis: Ru(II) catalysts enable the regioselective alkenylation of PIP with alkynes, yielding valuable building blocks for further synthetic transformations. [] This alkenylation can be achieved under both conventional and mechanochemical conditions (ball-milling), highlighting the adaptability of PIP in different reaction setups. [, ]
Q5: How has computational chemistry been used to study this compound derivatives?
A5: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of PIP derivatives.
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies employing topological and physicochemical descriptors have been conducted to predict the binding affinity and selectivity of PIP derivatives towards central and peripheral benzodiazepine receptors. These models help identify key structural features influencing receptor interactions. [, ]
- DFT Calculations: Time-dependent density functional theory (TD-DFT) calculations have been employed to rationalize the impact of substituents on the fluorescence properties of PIP derivatives, particularly those exhibiting excited-state intramolecular proton transfer (ESIPT) processes. These calculations provide insights into the electronic transitions and excited-state behavior of these compounds. []
Q6: How do structural modifications of this compound affect its biological activity?
A6: Structural modifications of PIP significantly influence its binding affinity, potency, and selectivity for various targets, including:
- Peripheral Benzodiazepine Receptors (PBR): Introducing lipophilic substituents at position 8 of the imidazopyridine core, along with a chlorine atom at the para position of the 2-phenyl ring, enhances both binding affinity and selectivity towards PBRs. [, , ] This selectivity is crucial for targeting PBRs over central benzodiazepine receptors (CBRs), especially for therapeutic applications. [, ]
- Dopamine D3 Receptors: Incorporating long-chain arylpiperazine moieties at specific positions of the PIP scaffold has yielded potent and selective dopamine D3 receptor ligands with desirable fluorescence properties, making them promising candidates for receptor visualization studies. [, ]
- Anti-inflammatory Activity: Derivatization of the this compound-3-carboxylic acid scaffold with various esters, acids, and amides has led to the identification of compounds with potent anti-inflammatory activity. Notably, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) emerged as a lead compound in this series. []
Q7: Are there strategies to improve the stability, solubility, or bioavailability of this compound derivatives?
A7: Research on improving the physicochemical properties of PIP derivatives is ongoing. Strategies typically involve:
- Salt Formation: Converting the parent compound into pharmaceutically acceptable salts can enhance solubility and bioavailability. []
- Nanoparticle Encapsulation: Encapsulating PIP derivatives within nanoparticles, such as silica nanoparticles, can enhance solubility, stability, and targeted delivery. []
Q8: What are the applications of this compound derivatives in biological systems?
A8: PIP derivatives demonstrate diverse biological activities and have been investigated in various contexts:
- TSPO Targeting: Radiolabeled PIP derivatives, like [18F]PBR316, show promise as PET ligands for imaging the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases. [] Importantly, PBR316 exhibits low sensitivity to a common human polymorphism (rs6971) that affects TSPO binding, addressing a limitation of other TSPO ligands. []
- Antibacterial Activity: Several PIP-chalcone hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to known antibacterial agents. [] This highlights the potential of PIP as a scaffold for developing novel antibacterial drugs.
- Antihypertensive Activity: Tricyclic imidazoindole derivatives structurally related to PIP have demonstrated potent antihypertensive activity in animal models, suggesting that PIP itself or its analogs could be explored for their cardiovascular effects. []
- Neuroprotective Effects: Recent studies have shown that selanylimidazopyridine, a selenium-containing PIP derivative, can prevent lipopolysaccharide (LPS)-induced depressive-like behavior in mice. [] This protective effect is attributed to its ability to modulate neurotrophin levels, reduce neuroinflammation, and alleviate oxidative stress. [] These findings highlight the potential of PIP derivatives as therapeutic agents for neuropsychiatric disorders.
Q9: What analytical techniques are commonly used to study this compound and its derivatives?
A9: Various analytical methods are employed to characterize, quantify, and monitor PIP and its derivatives:
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